1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one
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Overview
Description
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H6BrF2NO and a molecular weight of 286.07 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
The synthesis of 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6,8-difluoroquinoline.
Reaction Conditions: The reaction conditions often involve the use of reagents like acetic anhydride and catalysts to facilitate the formation of the ethanone group at the 3-position of the quinoline ring.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Material Science: It is also utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Biological Studies: Researchers use this compound to study the biological activity of quinoline derivatives, including their potential as enzyme inhibitors and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromo-6,8-difluoroquinolin-3-yl)ethan-1-one can be compared with other similar compounds:
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one involves the introduction of a bromine atom and two fluorine atoms onto a quinoline ring, followed by the addition of an ethanone group to the resulting compound.", "Starting Materials": [ "2,4-difluoroaniline", "2-bromo-5-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "acetyl chloride" ], "Reaction": [ "Step 1: Nitration of 2,4-difluoroaniline with nitric acid to yield 2-bromo-5-nitro-4-fluoroaniline", "Step 2: Reduction of 2-bromo-5-nitro-4-fluoroaniline with sodium borohydride to yield 2-bromo-5-amino-4-fluoroaniline", "Step 3: Diazotization of 2-bromo-5-amino-4-fluoroaniline with sodium nitrite and hydrochloric acid to yield 2-bromo-5-diazo-4-fluoroaniline", "Step 4: Coupling of 2-bromo-5-diazo-4-fluoroaniline with 2,4-difluoroaniline in the presence of copper powder to yield 5-bromo-6,8-difluoroquinoline", "Step 5: Bromination of 5-bromo-6,8-difluoroquinoline with bromine in acetic acid to yield 5-bromo-6,8-difluoro-3-hydroxyquinoline", "Step 6: Conversion of 5-bromo-6,8-difluoro-3-hydroxyquinoline to 1-(5-bromo-6,8-difluoroquinolin-3-yl)ethan-1-one by reaction with acetyl chloride and sodium hydroxide" ] } | |
CAS No. |
2419368-36-6 |
Molecular Formula |
C11H6BrF2NO |
Molecular Weight |
286.1 |
Purity |
95 |
Origin of Product |
United States |
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